3-(Chloromethyl)-2-phenoxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

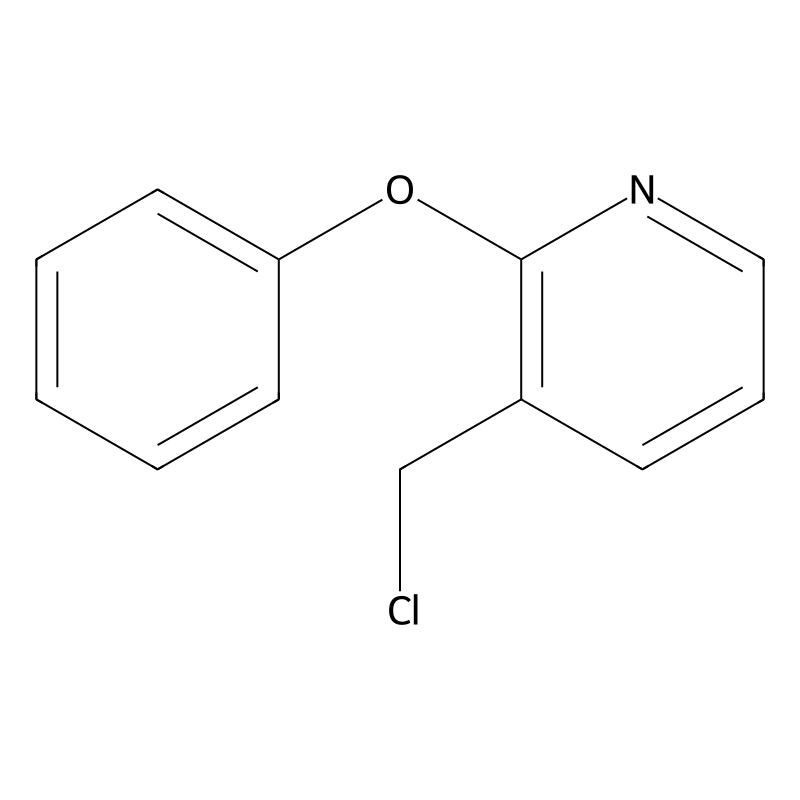

3-(Chloromethyl)-2-phenoxypyridine is an organic compound characterized by a pyridine ring substituted with a chloromethyl group and a phenoxy moiety. The chemical structure can be represented as follows:

- Molecular Formula: CHClN\O

- Molecular Weight: Approximately 221.65 g/mol

This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both the chloromethyl and phenoxy functional groups, which may enhance its reactivity and biological activity.

- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

- Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives, potentially altering its biological activity.

- Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

These reactions are essential for modifying the compound's structure to enhance its properties for specific applications.

Research indicates that 3-(Chloromethyl)-2-phenoxypyridine exhibits significant biological activity. It has been observed to interact with various enzymes and proteins, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. The compound has shown potential effects on cellular functions by modulating signaling pathways and gene expression. Furthermore, it may influence metabolic pathways through its interactions with specific biomolecules, leading to enzyme inhibition or activation.

The synthesis of 3-(Chloromethyl)-2-phenoxypyridine typically involves several steps:

- Starting Materials: The synthesis often begins with 2-phenoxypyridine as the base compound.

- Chloromethylation: The introduction of the chloromethyl group can be achieved using reagents like thionyl chloride or chloromethyl methyl ether under controlled conditions.

- Purification: The product is purified through crystallization or chromatography techniques to obtain the desired hydrochloride salt form.

This multi-step process allows for the efficient production of 3-(Chloromethyl)-2-phenoxypyridine while maintaining high yields and purity .

3-(Chloromethyl)-2-phenoxypyridine has several applications in various fields:

- Medicinal Chemistry: Its ability to modulate enzyme activity makes it a candidate for drug development, particularly in creating new therapeutic agents targeting specific diseases.

- Organic Synthesis: The compound serves as an intermediate in synthesizing more complex molecules in organic chemistry.

- Biochemical Research: It is used in studies involving enzyme interactions and cellular processes, contributing to our understanding of biochemical pathways.

Studies on 3-(Chloromethyl)-2-phenoxypyridine have revealed its interactions with various biomolecules:

- Enzyme Interactions: It has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics.

- Cellular Effects: The compound influences cellular signaling pathways and gene expression, which may have implications for therapeutic applications.

- Stability Studies: Research indicates that while the compound remains stable under certain conditions, it can degrade when exposed to light or high temperatures.

These interaction studies help elucidate the compound's potential therapeutic mechanisms and guide further research.

Several compounds share structural similarities with 3-(Chloromethyl)-2-phenoxypyridine, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Bromomethyl)-2-phenoxypyridine | Bromine substitution instead of chlorine | Potentially different reactivity profiles |

| 4-(Chloromethyl)-2-phenoxypyridine | Chlorine at a different position | May exhibit different biological activities |

| 3-(Chloromethyl)-pyridin-4-ol | Hydroxy group addition | Altered solubility and potential biological effects |

| 3-(Chloromethyl)-1-methylpyridin | Methyl substitution on pyridine | Changes in lipophilicity affecting bioavailability |

These compounds highlight the unique properties of 3-(Chloromethyl)-2-phenoxypyridine while showcasing how slight modifications can lead to significant differences in reactivity and biological activity. The presence of both chloromethyl and phenoxy groups in this compound contributes to its distinctive characteristics compared to others listed.